

Theoretical and Computational Insights into (3-Hydroxyphenyl)phosphonic Acid: A Technical Guide

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Compound of Interest

Compound Name: (3-Hydroxyphenyl)phosphonic acid

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Abstract

(3-Hydroxyphenyl)phosphonic acid, a molecule combining the structural features of a phenol and a phosphonic acid, presents a compelling scaffold for scientific investigation, particularly in the realms of medicinal chemistry and materials science. Its potential for diverse chemical interactions, including hydrogen bonding and metal chelation, makes it a candidate for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and potential biological properties of **(3-Hydroxyphenyl)phosphonic acid**. It further outlines key experimental protocols for its synthesis and characterization, serving as a foundational resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **(3-Hydroxyphenyl)phosphonic acid** is paramount for any theoretical or experimental investigation. These properties, summarized in Table 1, provide the basis for computational model parameterization and experimental design.

Property	Value	Source
Molecular Formula	C ₆ H ₇ O ₄ P	PubChem[1]
Molecular Weight	174.09 g/mol	PubChem[1]
CAS Number	33733-31-2	PubChem[1]
Melting Point	149-151 °C	ChemicalBook[2]
Boiling Point (Predicted)	459.2 ± 47.0 °C	ChemicalBook[2]
XlogP (Predicted)	-0.4	PubChem[1]
Monoisotopic Mass	174.00819570 Da	PubChem[1]

Theoretical Studies and Computational Modeling

Computational chemistry provides powerful tools to investigate the properties of **(3-Hydroxyphenyl)phosphonic acid** at the atomic and electronic levels. This section details the common theoretical approaches and the insights they can offer.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for studying the electronic structure, geometry, and spectroscopic properties of molecules.[3][4]

The first step in any DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved by minimizing the energy of the system with respect to the positions of its atoms. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[5] The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

The MEP map is a visual representation of the charge distribution within a molecule.^{[5][6]} It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for predicting intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.

Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of experimental spectral bands.^[3]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a molecule over time, which is particularly useful for understanding its interactions in a biological environment. By simulating the motion of the molecule and its surrounding solvent molecules, one can study its conformational flexibility, solvation properties, and binding dynamics with target proteins.

Experimental Protocols

Synthesis of (3-Hydroxyphenyl)phosphonic Acid

Several synthetic routes can be envisioned for the preparation of **(3-Hydroxyphenyl)phosphonic acid**. A common approach involves the hydrolysis of a corresponding dialkyl phosphonate precursor.^{[7][8]}

Protocol: Acid-Catalyzed Hydrolysis of Diethyl (3-hydroxyphenyl)phosphonate

- **Reaction Setup:** Diethyl (3-hydroxyphenyl)phosphonate is dissolved in a suitable solvent, such as ethanol.
- **Hydrolysis:** Concentrated hydrochloric acid is added to the solution, and the mixture is refluxed for several hours.
- **Workup:** The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from water or an appropriate organic solvent.
- **Characterization:** The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.

Spectroscopic Characterization

- ^1H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.
- ^{13}C NMR: Reveals the number and types of carbon atoms present.[\[1\]](#)[\[9\]](#)
- ^{31}P NMR: Is particularly useful for phosphorus-containing compounds, providing information about the chemical environment of the phosphorus atom. The chemical shift is typically referenced to 85% phosphoric acid.[\[10\]](#)[\[11\]](#)

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic vibrational bands for **(3-Hydroxyphenyl)phosphonic acid** are expected for the O-H (hydroxyl and phosphonic acid), P=O, P-O, and C-H bonds, as well as the aromatic ring.
[\[12\]](#)[\[13\]](#)[\[14\]](#)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[\[15\]](#)[\[16\]](#)

Potential Biological Activity and Molecular Docking

Phosphonic acids are known to act as mimics of phosphates and can function as enzyme inhibitors.[\[17\]](#)[\[18\]](#) **(3-Hydroxyphenyl)phosphonic acid**, due to its structural similarity to tyrosine phosphate, is a potential candidate for inhibiting protein tyrosine phosphatases (PTPs) or other enzymes involved in phosphate metabolism. Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.

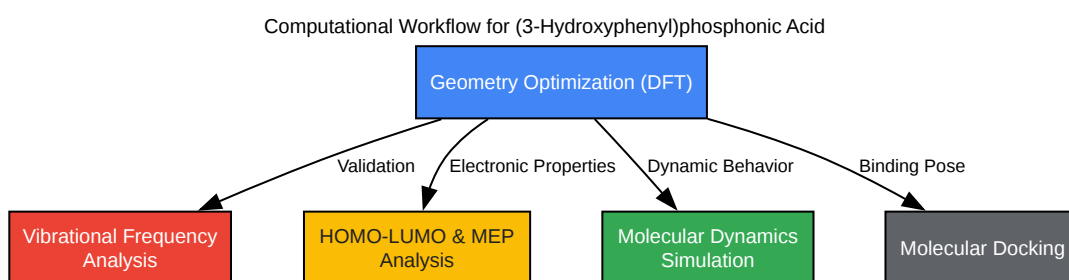
Molecular Docking Protocol

- Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The structure of **(3-Hydroxyphenyl)phosphonic acid** is optimized using DFT.
- Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and score the different binding poses.

- Analysis: The results are analyzed to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

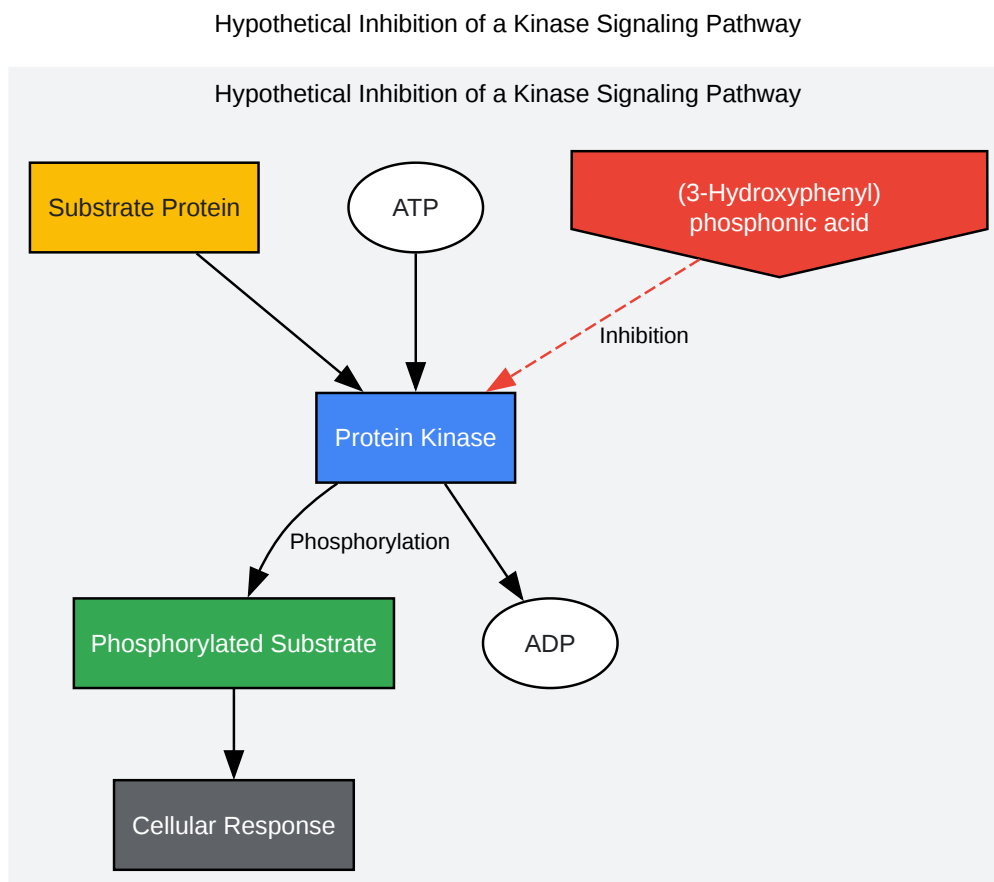
Computational Workflow



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Caption: A flowchart illustrating the computational workflow for the theoretical study of **(3-Hydroxyphenyl)phosphonic acid**.

Hypothetical Signaling Pathway Inhibition



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Caption: A diagram showing the hypothetical inhibition of a protein kinase signaling pathway by **(3-Hydroxyphenyl)phosphonic acid**.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational approaches for studying **(3-Hydroxyphenyl)phosphonic acid**, alongside relevant experimental protocols. The combination of quantum chemical calculations, molecular dynamics simulations, and molecular docking can provide profound insights into its structure, reactivity, and potential as a bioactive molecule. The outlined experimental procedures for

synthesis and characterization offer a practical framework for further laboratory investigation. Future research should focus on obtaining experimental data to validate these computational models and to explore the biological activities of this promising compound.

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